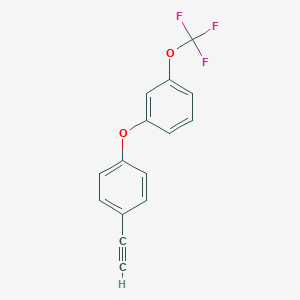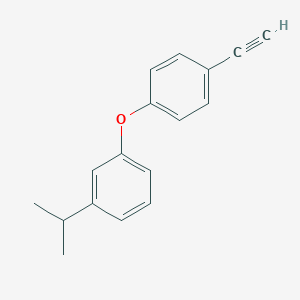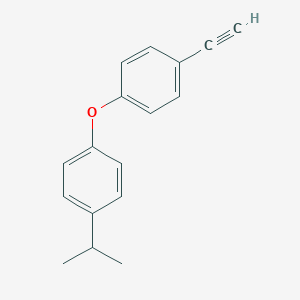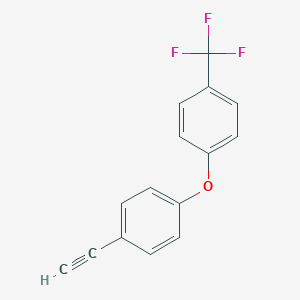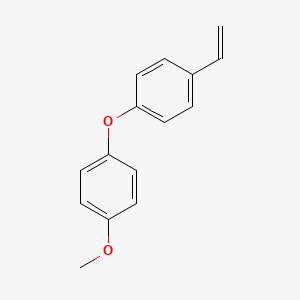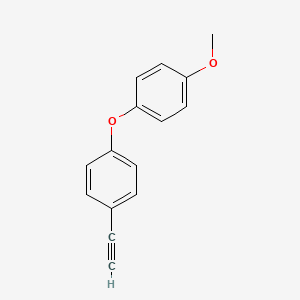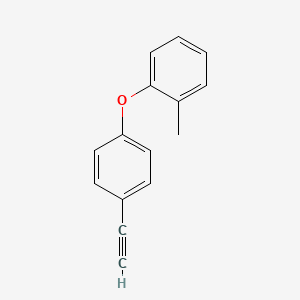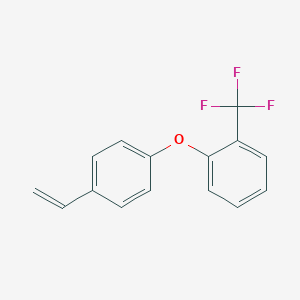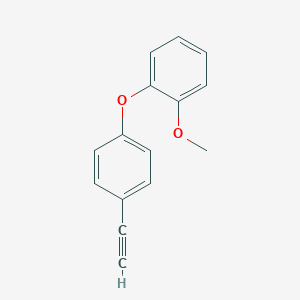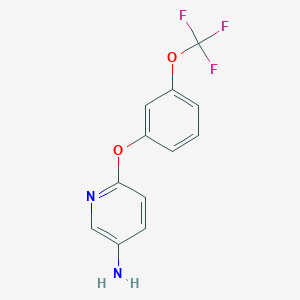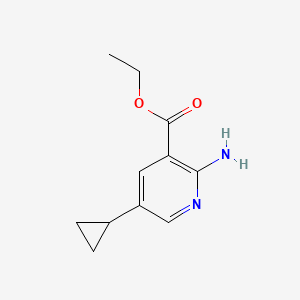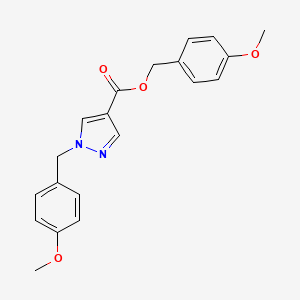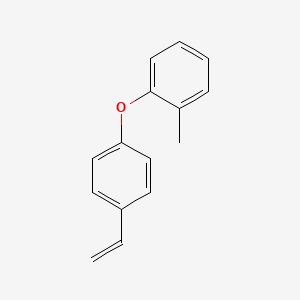
1-Methyl-2-(4-vinylphenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(4-vinylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group at the first position and a 4-vinylphenoxy group at the second position
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-vinylphenoxy)benzene can be synthesized through a multi-step process involving the formation of the vinylphenoxy group and its subsequent attachment to the benzene ring. One common method involves the reaction of 4-vinylphenol with 1-bromo-2-methylbenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1-Methyl-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can also undergo reduction to form ethyl derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products:
Nitration: Formation of nitro derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
科学研究应用
1-Methyl-2-(4-vinylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-Methyl-2-(4-vinylphenoxy)benzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming long-chain polymers. The benzene ring can undergo electrophilic substitution, affecting the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
相似化合物的比较
- 1-Methyl-2-(4-ethoxyphenoxy)benzene
- 1-Methyl-2-(4-methoxyphenoxy)benzene
- 1-Methyl-2-(4-chlorophenoxy)benzene
Comparison: 1-Methyl-2-(4-vinylphenoxy)benzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. In contrast, compounds with ethoxy, methoxy, or chloro substituents exhibit different chemical behaviors and applications. The vinyl group enhances the compound’s utility in polymer chemistry and material science, making it a valuable intermediate in various synthetic processes.
属性
IUPAC Name |
1-ethenyl-4-(2-methylphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-3-13-8-10-14(11-9-13)16-15-7-5-4-6-12(15)2/h3-11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVDXRFOHWZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
